molecular formula C24H26N4O3 B11986780 3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide CAS No. 288155-02-2

3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide

Cat. No.: B11986780
CAS No.: 288155-02-2
M. Wt: 418.5 g/mol
InChI Key: IPWSWHFLSWKECV-UHFFFAOYSA-N
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Description

3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a phenyl ring. The presence of diethylamino and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the diazenyl intermediate. One common method involves the diazotization of 4-(diethylamino)aniline, followed by coupling with 2-hydroxy-N-(2-methoxyphenyl)benzamide under controlled conditions. The reaction is usually carried out in an acidic medium, with sodium nitrite and hydrochloric acid being common reagents for the diazotization step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce amines

Scientific Research Applications

3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)azobenzene: Similar structure but lacks the hydroxy and methoxy groups.

    2-hydroxy-N-(2-methoxyphenyl)benzamide: Lacks the diazenyl group.

    4-(diethylamino)phenylazo-2-hydroxybenzoic acid: Similar structure with a carboxylic acid group instead of the amide group.

Uniqueness

3-{(E)-[4-(diethylamino)phenyl]diazenyl}-2-hydroxy-N-(2-methoxyphenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diazenyl and amide groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

288155-02-2

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

3-[[4-(diethylamino)phenyl]diazenyl]-2-hydroxy-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C24H26N4O3/c1-4-28(5-2)18-15-13-17(14-16-18)26-27-21-11-8-9-19(23(21)29)24(30)25-20-10-6-7-12-22(20)31-3/h6-16,29H,4-5H2,1-3H3,(H,25,30)

InChI Key

IPWSWHFLSWKECV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC(=C2O)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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